Bis(4-ethynylphenyl)acetylene
Description
Significance of π-Conjugated Systems in Advanced Materials Research
Pi (π)-conjugated systems, characterized by alternating single and double or triple bonds, are fundamental to the advancement of materials science. This unique electronic structure allows for the delocalization of π-electrons across the molecule, leading to remarkable electronic, optical, and magnetic properties. acs.orgcuhk.edu.cn These properties are tunable by modifying the chemical structure and conjugation length, making π-conjugated materials highly versatile for a wide array of applications. acs.org They are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com The ability to process these materials from solution at low cost further enhances their appeal over traditional inorganic counterparts. mdpi.com
Overview of Arylacetylene Compounds in Chemical Synthesis and Materials Science
Arylacetylene compounds, which feature an acetylene (B1199291) unit linked to an aromatic ring, are crucial intermediates and building blocks in both chemical synthesis and materials science. Their rigid, linear structure and extended π-conjugation make them ideal for constructing well-defined molecular architectures. In synthesis, the ethynyl (B1212043) group is a versatile functional handle for various transformations, most notably in cross-coupling reactions like the Sonogashira coupling. scielo.brnih.gov In materials science, arylacetylenes are used to create polymers and oligomers with high thermal stability, low dielectric constants, and desirable optoelectronic properties. scispace.com These characteristics make them suitable for applications in high-temperature polymers, electronic devices, and as precursors for carbon-rich materials. scispace.comresearchgate.net
Contextualization of Bis(4-ethynylphenyl)acetylene within Oligo(phenylene ethynylene) Chemistry
This compound, with the chemical formula C₂₂H₁₀, is a prominent member of the oligo(phenylene ethynylene) (OPE) family. acrospharmatech.com OPEs are a class of π-conjugated oligomers composed of alternating phenylene and ethynylene units. The structure of this compound consists of a central acetylene unit flanked by two phenyl rings, each of which is terminated with an ethynyl group. This symmetrical, linear, and highly conjugated structure makes it a valuable building block for the synthesis of more complex and extended π-conjugated systems. acs.org Its terminal alkyne functionalities allow for further extension of the molecular framework through various polymerization and coupling reactions, leading to the formation of advanced materials with tailored properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVNHSGJOJLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478893 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153295-62-6 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis of Bis 4 Ethynylphenyl Acetylene Derivatives
Electronic Absorption and Emission Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within molecules. For bis(4-ethynylphenyl)acetylene and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π → π* transitions. elte.hulibretexts.org The extended conjugation in these molecules, provided by the alternating phenyl rings and acetylene (B1199291) linkages, leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to less conjugated systems. libretexts.org This results in absorption at longer wavelengths.
The position and intensity of the absorption bands in the UV-Vis spectra of these compounds are sensitive to their chemical structure. For instance, increasing the length of the conjugated backbone by adding more phenylacetylene (B144264) units causes a bathochromic (red) shift in the absorption maximum (λmax). libretexts.orgrsc.org This is because the energy gap between the HOMO and LUMO decreases with increasing conjugation length. libretexts.org
Furthermore, the introduction of substituent groups on the phenyl rings can significantly modulate the electronic transitions. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption spectra. For example, some studies have shown that the introduction of electron-withdrawing groups can lead to a red shift in the absorption bands. sci-hub.se The planarity of the molecule also plays a crucial role; a more planar conformation allows for more effective π-orbital overlap, enhancing conjugation and affecting the electronic transitions. nih.gov
Interactive Table: UV-Vis Absorption Data for this compound Derivatives
| Compound | Substituent | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| 1,4-bis((4-ethynylphenyl)ethynyl)benzene | None | CH₂Cl₂ | 280 | Not specified | researchgate.net |
| 1,4-Dimethoxy-2,5-bis((4-ethynylphenyl)ethynyl)benzene | 1,4-Dimethoxy | CH₂Cl₂ | 375, 316 | Not specified | rsc.org |
| 1,4-diethynylbenzene derivative | Single ring | CH₂Cl₂ | 346 | Not specified | rsc.org |
Many this compound derivatives exhibit photoluminescence, emitting light after being electronically excited. This property is highly dependent on the molecular structure and the surrounding environment. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter for evaluating the efficiency of the emission process.
The extended π-conjugation and rigid structure of these molecules often lead to high fluorescence quantum yields. nih.gov For example, the planarization of the molecule in the excited state can enhance fluorescence. nih.gov The nature of substituents on the aromatic rings significantly influences the photoluminescent properties. Electron-donating groups can enhance fluorescence, while heavy atoms like bromine may quench fluorescence through intersystem crossing. lookchem.com
The emission wavelength is also sensitive to the molecular structure. Similar to absorption, an increase in the conjugation length typically results in a red-shifted emission. chimicatechnoacta.ru The solvent polarity can also affect the emission spectra, with more polar solvents sometimes leading to a red shift due to stabilization of the excited state.
Interactive Table: Photoluminescence Data for Selected this compound Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|---|---|
| DMQA derivative 4b | 590 | 728 | 0.01 | Acetonitrile | nih.gov |
| Electron-poor aryl DMQA derivatives (4c, 4d, 4f, 4g) | Not specified | Blue-shifted emission | up to 0.05 | Not specified | nih.gov |
| Perylenediimide precursor | Not specified | 486, 512 | 0.46 | CH₂Cl₂ | mdpi.com |
| C-modified o-carboranyl stilbene (B7821643) derivative | Not specified | 462-476 | Not specified | Not specified | chimicatechnoacta.ru |
Electrochemical Characterization Techniques
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules, providing information about their oxidation and reduction potentials. conicet.gov.arrsc.org For this compound and its derivatives, CV is instrumental in determining the energy levels of the HOMO and LUMO. The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. rsc.org
The redox behavior of these compounds is often characterized by reversible or quasi-reversible processes, indicating stable radical cations and anions. nih.govmdpi.com However, in some cases, irreversible redox processes are observed, suggesting that the electrochemically generated species are unstable and undergo subsequent chemical reactions. conicet.gov.armetu.edu.tr The presence of substituents can significantly alter the redox potentials. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.gov
Interactive Table: Electrochemical Data for this compound Derivatives
| Compound/Derivative | Redox Process | Potential (V vs. Fc/Fc⁺) | Key Findings | Reference |
|---|---|---|---|---|
| Acyl thiourea-ethynyl hybrids (Th1, Th2) | Oxidation | Irreversible | Strong delocalization of electronic density. | conicet.gov.ar |
| DMQA derivatives (4b-4h) | Oxidation | +0.78 to +0.97 | Pseudo-reversible oxidation to radical dication. | nih.gov |
| DMQA derivatives (4b-4h) | Reduction | -1.09 to -1.24 | Reversible reduction to neutral radical. | nih.gov |
| DAOTA derivatives (5a-5h) | Oxidation | +0.82 to +1.02 | Shifted values compared to DMQA derivatives. | nih.gov |
| DAOTA derivatives (5a-5h) | Reduction | -1.15 to -1.30 | Shifted values compared to DMQA derivatives. | nih.gov |
The data obtained from cyclic voltammetry can be directly correlated with the electronic structure of this compound derivatives. The HOMO and LUMO energy levels determined from the oxidation and reduction potentials, respectively, provide a quantitative measure of the electronic properties. rsc.org These experimental values can be compared with theoretical calculations, such as those from density functional theory (DFT), to gain a deeper understanding of the molecular orbital distributions. conicet.gov.ar
The electrochemical gap (E_g^electrochem), which is the difference between the HOMO and LUMO energy levels, can be compared to the optical band gap (E_g^opt) obtained from the onset of the absorption spectrum. In many cases, a good correlation is observed between these two values, further validating the electronic structure models. sci-hub.semdpi.com Deviations can sometimes occur due to excitonic effects not accounted for in the electrochemical measurements.
The combination of electrochemical data with spectroscopic results allows for a comprehensive picture of the electronic structure and how it is influenced by modifications to the molecular framework. This understanding is crucial for designing new materials with tailored electronic and optical properties for specific applications. For example, by tuning the HOMO and LUMO levels through chemical synthesis, it is possible to control the charge injection and transport properties in organic electronic devices.
Advanced Structural Elucidation Methods
While spectroscopic and electrochemical methods provide valuable information about the electronic properties, advanced structural elucidation techniques are essential for determining the precise three-dimensional arrangement of atoms in this compound derivatives.
In addition to X-ray diffraction, other techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are routinely used to confirm the chemical structure and purity of synthesized compounds. conicet.gov.arrsc.org More advanced techniques, such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), can be used to visualize and probe the electronic structure of individual molecules on a surface, providing unprecedented insight into their on-surface behavior and potential for molecular-scale electronics. acs.org These methods have been used to study the on-surface cyclization and polymerization of enediyne precursors related to this compound, revealing the formation of conjugated oligomers with distinct electronic states. acs.org
Nuclear Magnetic Resonance (NMR) for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of molecular connectivity.
In the case of bis(arylacetylene) derivatives, ¹H NMR spectra typically show distinct signals for the aromatic protons. For instance, in 1,2-bis(4-bromophenyl)ethyne, a close analog of this compound, the aromatic protons appear as doublets at δ 7.49 and 7.38 ppm in CDCl₃. Similarly, for 1,2-bis[(4,4'-dimethyl)phenyl]ethyne, the aromatic protons are observed at δ 7.40 and 7.21 ppm in acetone-d₆, with the methyl protons giving a characteristic singlet at δ 2.34 ppm scispace.com. The chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the phenyl rings. The absence of signals corresponding to ethynyl (B1212043) protons can confirm the formation of the internal acetylene bond.
¹³C NMR spectroscopy provides further confirmation of the molecular framework by detecting the carbon atoms in the molecule. The acetylenic carbons in bis(arylacetylene)s typically resonate in the range of δ 88-93 ppm scispace.comrsc.org. For example, the acetylenic carbons in 1,2-bis(4-bromophenyl)ethyne appear at δ 89.4 ppm scispace.com. The aromatic carbons give rise to a series of signals in the downfield region (typically δ 120-150 ppm), with the chemical shifts being sensitive to the nature of the substituents on the aromatic ring scispace.comrsc.org. The symmetry of the molecule is also reflected in the number of distinct signals in both ¹H and ¹³C NMR spectra. For symmetrical derivatives, fewer signals are observed than would be expected for an unsymmetrical structure.
Long-range proton-proton couplings (over four or more bonds) can also be observed in acetylenic compounds, providing valuable information about the connectivity and conformation of the molecule.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,2-Bis(4-bromophenyl)ethyne | CDCl₃ | 7.49 (d, 4H, ArH), 7.38 (d, 4H, ArH) | 133.0, 131.7, 122.8, 121.9, 89.4 (C≡C) | scispace.com |
| 1,2-Bis[(4,4'-dimethyl)phenyl]ethyne | Acetone-d₆ | 7.40 (4H, Ar-H), 7.21 (4H, Ar-H), 2.34 (6H, Ar-CH₃) | 139.3, 132.1, 130.1, 121.2, 89.5 (C≡C), 21.4 (CH₃) | scispace.com |
| 1,2-Bis(4-cabomethoxyphenyl)ethyne | CDCl₃ | 8.02 (m, 4H, ArH), 7.63 (m, 4H, ArH), 3.93 (s, 6H, -OCH₃) | 166.5, 131.6, 129.9, 129.6, 127.3, 91.3 (C≡C), 52.3 (OCH₃) | scispace.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight is 226.28 g/mol sigmaaldrich.com. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the determination of the elemental composition of the molecule with high accuracy mdpi.com.
The fragmentation of organic molecules in a mass spectrometer is not random; it follows predictable pathways that are influenced by the structure of the molecule. The molecular ion (M⁺·), formed by the initial ionization, is often the peak with the highest mass-to-charge ratio (m/z) fishersci.pt. The stability of the molecular ion depends on the molecular structure; aromatic and conjugated systems like this compound tend to show a more intense molecular ion peak due to the delocalization of the radical cation.
The fragmentation of this compound and its derivatives would likely involve cleavages of the ethynyl groups and the central acetylene bridge, as well as fragmentation of the phenyl rings. The presence of substituents on the phenyl rings will influence the fragmentation pathways. For instance, compounds containing bromine or chlorine will exhibit characteristic isotopic patterns in their mass spectra due to the natural abundance of their isotopes (e.g., ⁷⁹Br and ⁸¹Br) fishersci.pt. This isotopic signature is a powerful diagnostic tool for confirming the presence and number of halogen atoms in the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted) | Reference |
| This compound | C₁₈H₁₀ | 226.28 | Loss of acetylene units, fragmentation of phenyl rings. | sigmaaldrich.com |
| Bis(4-bromophenyl)acetylene | C₁₄H₈Br₂ | 336.03 | Presence of characteristic isotopic pattern for two bromine atoms. Loss of Br, C₂H, and fragmentation of the aromatic core. | acrospharmatech.com |
| Bis(4-iodophenyl)acetylene | C₁₄H₈I₂ | 430.02 | Presence of characteristic isotopic signal for iodine at m/z 127. Loss of I, C₂H, and fragmentation of the aromatic core. | |
| 3-(4-Ethynylphenyl)-1,5-diphenylformazan | C₂₁H₁₄N₄ | 324.37 | [M]⁺ at m/z 324 (100%), fragments at 247 and 219. | mdpi.com |
X-ray Crystallography for Solid-State Molecular Geometry
While NMR and MS provide information about the structure of individual molecules, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding intermolecular interactions, molecular packing, and the planarity of conjugated systems.
In derivatives such as oligo-phenylene-ethynylenes (OPEs) with terminal halogen atoms, the solid-state packing is significantly influenced by halogen bonding and C-H···π interactions. For instance, dichloro- and dibromo-OPEs exhibit parallel arrangements of the molecular rods, while the diiodo-OPE adopts a perpendicular arrangement, forming cavities in the crystal lattice. These studies highlight the critical role of intermolecular forces in dictating the supramolecular architecture.
The analysis of the crystal structure of tetrakis(4-ethynylphenyl)methane, which contains the 4-ethynylphenyl moiety, shows a diamondoid network linked by C≡C–H···π(C≡C) interactions. This demonstrates the capability of the ethynyl group to act as a hydrogen bond donor to the π-system of an adjacent acetylene group, a key factor in the solid-state assembly of such molecules.
| Compound | Crystal System | Space Group | Key Geometric Parameters | Dominant Intermolecular Interactions | Reference |
| Bis(4-pyridyl)acetylene | Orthorhombic | Fddd | Planar conformation, near co-planar pyridyl rings. | C-H···N hydrogen bonds, π-π stacking. | |
| Dichloro-OPE derivative | - | - | Parallel arrangement of molecular rods. | Cl···H interactions. | |
| Dibromo-OPE derivative | - | - | Parallel arrangement of molecular rods. | Br···H interactions. | |
| Diiodo-OPE derivative | - | - | Perpendicular arrangement of molecular rods. | I···H and I···π interactions. | |
| Tetrakis(4-ethynylphenyl)methane | - | - | Diamondoid network. | C≡C–H···π(C≡C) interactions. |
Polymerization and Oligomerization Strategies Involving Bis 4 Ethynylphenyl Acetylene Moieties
Formation of Conjugated Polymers
Conjugated polymers derived from bis(4-ethynylphenyl)acetylene are of significant interest due to their potential use in organic electronics. The extended π-conjugation along the polymer backbone, facilitated by the alternating single, double, and triple bonds, is key to their electronic and photophysical properties.
Chain-Growth and Step-Growth Polymerization Mechanisms
The polymerization of this compound and its derivatives can proceed through various mechanisms, primarily categorized as chain-growth and step-growth polymerizations.
In chain-growth polymerization , a monomer molecule adds to a growing polymer chain one at a time. This process is initiated by a species that creates a reactive center on the monomer, which then propagates by adding more monomer units. For acetylene-based monomers, this can involve mechanisms like Ziegler-Natta catalysis, which facilitates the coordination and insertion of the monomer's triple bond into the growing chain. wikipedia.org
Step-growth polymerization , on the other hand, involves the reaction between functional groups of monomers, oligomers, or polymers. In the context of this compound, this often involves coupling reactions where the terminal ethynyl (B1212043) groups react with other functional groups to form the polymer chain. A prominent example is the Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This method is highly efficient for creating carbon-carbon bonds and is widely used in the synthesis of poly(aryleneethynylene)s. researchgate.net
Synthesis of Poly(aryleneethynylene)s and Related Architectures
Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units in their main chain. The synthesis of PAEs using this compound as a monomer or comonomer is well-established.
The Sonogashira coupling polycondensation is a cornerstone for PAE synthesis. researchgate.netcore.ac.uk This reaction typically involves the palladium-catalyzed coupling of a dihaloaromatic compound with a diethynyl aromatic compound in the presence of a copper(I) co-catalyst and an amine base. researchgate.netcore.ac.uk By employing this compound or its derivatives, a variety of PAEs with different aromatic co-monomers can be synthesized, allowing for the tuning of their electronic and physical properties. For instance, novel conjugated polymers containing 3,9-linked carbazole (B46965) units have been synthesized through the Sonogashira coupling of 3-ethynyl-9-(4-ethynylphenyl)carbazole with various dihaloarenes. core.ac.uk These polymers have shown solubility in common organic solvents and exhibit interesting optical properties. core.ac.uk
Another approach involves the palladium-catalyzed reaction of trimethylsilylethynyl derivatives with aromatic halides in the presence of silver oxide, which has been used to synthesize PAEs functionalized with acetylated glucopyranosyl units. rsc.org
The table below summarizes examples of poly(aryleneethynylene)s synthesized using this compound derivatives.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Architecture | Reference |
| 3-ethynyl-9-(4-ethynylphenyl)carbazole | Dihaloarenes | Sonogashira coupling polycondensation | Poly(3,9-carbazolyleneethynylenearylene)s | core.ac.uk |
| Trimethylsilylethynyl derivatives | Aromatic halides | Pd-catalyzed reaction with silver oxide | Poly(aryleneethynylene)s with glucose substituents | rsc.org |
Crosslinking and Network Polymer Formation
The presence of multiple ethynyl groups in this compound and its oligomers allows for the formation of highly crosslinked polymer networks upon thermal or catalytic treatment. mdpi.com This crosslinking process significantly enhances the thermal stability and mechanical properties of the resulting materials. researchgate.netkoreascience.kr
The crosslinking reactions can proceed through several pathways, including:
Thermal polymerization of acetylene units: At elevated temperatures, the ethynyl groups can undergo complex reactions to form a crosslinked network. koreascience.kr
Polycyclotrimerization: In the presence of suitable catalysts, the ethynyl groups can undergo cyclotrimerization to form benzene (B151609) rings, creating highly crosslinked polyphenylene-type structures. mdpi.com
Thiol-yne reactions: The ethynyl groups can react with thiol groups in the presence of a radical initiator or under UV irradiation to form a crosslinked network. rsc.org This method is particularly useful for creating robust hole transport layers in organic light-emitting diodes (OLEDs). rsc.org
These crosslinked networks are often insoluble and infusible, making them suitable for applications requiring high thermal and chemical resistance. mdpi.com For example, a photoconducting composite material has been developed using a crosslinkable matrix of bis-(4-ethynylphenyl)-(4-octyloxyphenyl)amine, which is crosslinked by heating to enhance the thermal stability of the material for photorefractive applications. koreascience.kr
Dendrimer and Hyperbranched Polymer Synthesis
This compound and similar ethynyl-functionalized molecules are crucial building blocks for the construction of dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules possess unique properties, including a high density of functional groups at their periphery.
Convergent and Divergent Approaches to Dendritic Structures
The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent approach and the convergent approach. nih.govinstras.com
The divergent approach begins with a multifunctional core molecule. nih.govinstras.com Successive generations of branching units are then added in a stepwise manner, leading to an exponential increase in the number of terminal functional groups. nih.gov This method allows for the synthesis of large dendrimers, but can be prone to defects in the outer generations.
Conversely, the convergent approach starts from the periphery of the dendrimer and builds inward. nih.govinstras.com Wedge-shaped dendritic fragments, known as dendrons, are synthesized first and then attached to a central core in the final step. nih.gov This method provides better control over the molecular structure and purity of the final dendrimer. A combination of both approaches can also be employed. instras.com
For instance, the convergent approach has been utilized to synthesize polyphenylene dendrimers with asymmetrically distributed fluorescent chromophores at the periphery. rug.nl
Functionalization of Dendrimer Peripheries with Ethynyl Groups
The introduction of ethynyl groups onto the periphery of dendrimers is a key strategy for creating functional materials. These terminal alkyne groups serve as versatile handles for post-functionalization via highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). polymerfactory.com
This allows for the attachment of a wide range of molecules, including bioactive compounds, chromophores, and other polymers, to the dendrimer surface. For example, bifunctional bis-MPA dendrimers with both amine and acetylene groups at the periphery have been developed. polymerfactory.com The acetylene groups can be used for click chemistry, while the amine groups can be used for other coupling reactions. polymerfactory.com
Ethynyl-terminated hyperbranched polymers have also been synthesized. For example, a soluble, ethynyl-capped hyperbranched conjugated polytriazole was prepared through the Cu(I)-catalyzed click polymerization of a diazide and a tetrayne. ust.hk The peripheral ethynyl groups of this polymer could be efficiently modified using azide-alkyne and thiol-yne click reactions. ust.hk
The table below provides examples of dendrimers and hyperbranched polymers functionalized with ethynyl groups.
| Polymer Architecture | Core/Monomers | Functionalization Strategy | Peripheral Groups | Reference |
| BowtieD® bis-MPA Dendrimer | Sulfide core, bis-MPA repeating units | Convergent synthesis | 4 NHBoc, 4 Acetylene | polymerfactory.com |
| Hyperbranched Conjugated Polytriazole | 1,2-bis(4-azidophenyl)-1,2-diphenylethene and 1,1,2,2-tetrakis(4-ethynylphenyl)ethane | Cu(I)-catalyzed click polymerization | Ethynyl groups | ust.hk |
| Ruthenium−acetylide dendrimers | Tris(4-ethynylphenyl)amine | Divergent synthesis | Ethynyl groups | researchgate.net |
Molecular Wires and Oligo(phenylene ethynylene) Derivatives
Oligo(phenylene ethynylene)s (OPEs) are a prominent class of rigid, highly conjugated molecules that have been extensively investigated for their potential as molecular wires in nanoelectronic devices. mdpi.com Their structure, composed of alternating phenylene and ethynylene units, provides a linear, rod-like geometry with a delocalized π-system, which is crucial for facilitating electron transport. mdpi.comnih.gov The ability to synthesize OPEs with precise lengths and functionalize their termini for connection to electrodes makes them exceptional candidates for fundamental components in molecular-scale electronics. mdpi.comnih.gov The core structure of this compound represents the fundamental repeating unit of many such OPE-based molecular wires. Research has demonstrated that OPE derivatives can form single molecular wires with high conductivity when placed between electrodes. researchgate.net
Directed Synthesis of Extended Conjugated Oligomers
The creation of extended, monodisperse oligo(phenylene ethynylene)s from moieties like this compound relies on precise, stepwise synthetic strategies. The most prevalent and powerful method for this construction is the palladium-catalyzed Sonogashira cross-coupling reaction, which efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides. acs.orgscispace.compublish.csiro.au
Directed synthesis is typically achieved through an iterative approach that utilizes orthogonal protecting groups. d-nb.info A common strategy involves:
Monomer Preparation : Synthesizing a phenylene-ethynylene unit with two different terminal groups, for example, a terminal alkyne at one end and a protected alkyne (often with a trimethylsilyl (B98337) (TMS) group) at the other. researchgate.net
Iterative Coupling : Coupling this monomer with an aryl dihalide (like 1,4-diiodobenzene) in a Sonogashira reaction. This is followed by the deprotection of the TMS group (e.g., using potassium carbonate in methanol (B129727)/THF) to reveal a new terminal alkyne. researchgate.netresearchgate.net
Elongation : Repeating the coupling and deprotection steps to systematically extend the oligomer chain one unit at a time. mdpi.com This iterative process allows for the synthesis of high-purity OPEs with precisely defined lengths, such as trimers, pentamers, heptamers, and even nonamers. researchgate.net
A more streamlined "one-pot" synthesis has also been developed, which involves the in situ desilylation of a protected bis(alkyne) followed by a Sonogashira cross-coupling with an aryl halide. scispace.compublish.csiro.au This method avoids the need to isolate and handle the often sensitive terminal dialkyne intermediates. scispace.com
Table 1: Representative Yields in the Synthesis of OPE Derivatives This table provides examples of reported yields for key reactions in the synthesis of oligo(phenylene ethynylene) structures.
| Reaction Type | Reactants | Product | Catalyst System | Yield (%) | Reference |
| Sonogashira Coupling | 4-iodophenol + Trimethylsilylacetylene (B32187) | 4-((Trimethylsilyl)ethynyl)phenol | Pd(PPh₃)₄/CuI | 80-95% | |
| Sonogashira Coupling | 1,4-diethynyl-2,5-dihexylbenzene + 1-bromo-4-iodobenzene (B50087) | 1,4-Bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene | Pd(PPh₃)₄/CuI | 73% | researchgate.net |
| One-Pot Desilylation/Coupling | 9,10-bis(trimethylsilylethynyl)anthracene + S-(4-iodophenyl) ethanethiolate | Thiolate-functionalized OAE | Pd(PPh₃)₄/CuI | 70% | scispace.compublish.csiro.au |
| Suzuki-Miyaura Coupling | 3-amino-2,5-diiodophenyl + Phenylboronic acid | Biphenyl derivative 26 | (Ph₃P)₂PdCl₂ | 84% | d-nb.info |
Control over Conjugation Length and Topology
A key advantage of using this compound and related building blocks is the high degree of control chemists can exert over the final molecular architecture, specifically its conjugation length and topology.
Conjugation Length: The effective conjugation length—the extent of the delocalized π-electron system—is a critical determinant of the oligomer's electronic and optical properties. The iterative synthetic methods described previously provide direct control over this parameter. By terminating the stepwise synthesis after a specific number of cycles, oligomers with a precise number of repeating phenylene-ethynylene units can be isolated. researchgate.netmdpi.com
Studies on homologous series of OPEs show a systematic relationship between the number of repeating units and the material's photophysical properties. As the conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. mdpi.com This is experimentally observed as a progressive red shift (a shift to longer wavelengths) in the UV-visible absorption and photoluminescence spectra. researchgate.netnih.gov However, these properties tend to approach a limit of convergence, with the incremental shift becoming smaller as the chain grows longer. researchgate.net
Table 2: Effect of Conjugation Length on Optical Properties of OPEs This table illustrates how the maximum absorption wavelength (λmax) shifts to higher values as the number of phenylene ethynylene repeat units (n) increases.
| Oligomer | Number of Repeat Units (n) | λmax (nm) | Solvent | Reference |
| OPE3 | 3 | ~350 | Nonpolar Solvent | researchgate.net |
| OPE5 | 5 | ~380 | Nonpolar Solvent | researchgate.net |
| OPE7 | 7 | ~400 | Nonpolar Solvent | researchgate.net |
| Heptamer | 7 | ~410 | Solution | researchgate.net |
| Nonamer | 9 | ~420 | Solution | researchgate.net |
Topology: Beyond linear chains, the topology of OPEs can be manipulated by selecting monomers that alter the geometry of the final structure. While 1,4-disubstituted phenyl rings lead to rigid, linear "rod-like" molecules, incorporating other structural motifs allows for the creation of diverse topologies:
Bent or Kinked Structures : The use of 1,3-disubstituted phenylenes (meta-phenylene) as building blocks introduces a bend in the OPE backbone. This effectively interrupts the linear π-conjugation, allowing for precise control over the electronic segmentation of the molecule. nih.gov
Star-Shaped and Branched Architectures : Employing core molecules with three or more points of connection, such as 1,3,5-triethynylbenzene (B1295396), enables the synthesis of star-shaped or dendritic structures. nih.govmdpi.com In this convergent approach, OPE "arms" are grown from the central core, leading to highly branched, three-dimensional macromolecules with unique photophysical properties. nih.govmdpi.com
Macrocycles and Complex Architectures : By using building blocks with specific geometries and employing advanced, multi-step syntheses involving orthogonal protecting groups, complex topologies like macrocycles can be constructed. d-nb.info These structures can force the conjugated oligomer chain to bend and wrap around a central axis, creating novel strained systems with unique reactivity. d-nb.info
Supramolecular Chemistry and Self Assembly of Bis 4 Ethynylphenyl Acetylene Based Systems
Non-Covalent Interactions in Molecular Organization
The self-assembly of systems based on bis(4-ethynylphenyl)acetylene is governed by a subtle interplay of non-covalent interactions. The precise control and understanding of these forces are critical for designing specific supramolecular structures.
The organization of this compound and its derivatives is significantly influenced by π-π stacking and hydrogen bonding. helsinki.fi The extended aromatic system of the molecule, comprising three phenyl rings and three acetylene (B1199291) units, creates a large, electron-rich surface conducive to strong π-π stacking interactions. nih.gov These interactions cause the planar molecules to stack on top of one another, often in a face-to-face or offset arrangement, leading to the formation of one-dimensional columnar structures. nih.govmdpi.com The stability and geometry of these stacks are crucial for determining the electronic properties of the resulting assembly. nih.gov
Hydrogen bonding provides an additional layer of directionality and stability to these assemblies. rsc.orgrsc.org While the parent this compound has terminal acetylenic hydrogens that can act as weak hydrogen bond donors, functionalization of the molecule with stronger donor or acceptor groups (e.g., amides, carboxylic acids, or pyridyls) dramatically enhances this effect. rsc.orgmostwiedzy.pl The combination of directional hydrogen bonds and less directional π-π stacking allows for the creation of highly ordered and robust supramolecular polymers and networks. helsinki.fi Research on related systems shows that balancing the topology, directionality, and strength of these multiple secondary interactions is essential for designing functional architectures. rsc.org For instance, studies on C3-symmetrical oligo(p-phenylenevinylene) discs, which also rely on these forces, demonstrate that subtle changes in molecular design can significantly alter the resulting supramolecular structure. rsc.org
Host-guest chemistry involves the specific binding of a "guest" molecule within the cavity of a larger "host" molecule. scholaris.ca The linear, rigid shape and π-electron-rich surface of this compound make it an ideal guest for various molecular hosts, such as cyclodextrins, calixarenes, and cucurbiturils. thno.org These macrocyclic hosts possess hydrophobic inner cavities that can encapsulate the aromatic core of the guest molecule, driven by hydrophobic and van der Waals interactions in aqueous media. thno.org
This encapsulation can modify the properties of the guest molecule, for example, by increasing its solubility or protecting it from the external environment. Conversely, the this compound framework can be incorporated into larger structures designed to act as hosts. By attaching recognition sites, such as porphyrin tweezers, to an extended π-conjugated backbone, it is possible to create receptors for specific guests like fullerenes. researchgate.net The binding in these systems is often a result of complementary π-π stacking interactions between the host and guest. Furthermore, the alkyne units within the molecule can participate in specific interactions; for example, studies on metal-organic frameworks have identified interactions between acetylene guest molecules and alkyne groups within the host structure, highlighting the potential for selective recognition. rsc.org
Fabrication of Ordered Molecular Architectures
The self-assembly tendencies of this compound and its derivatives are harnessed to fabricate highly ordered molecular architectures on surfaces and in the solid state, including monolayers, coordination polymers, and various nanostructures.
The Langmuir-Blodgett (LB) technique is a powerful method for creating highly organized thin films with precise control over thickness and structure. nlab.pl Oligo(phenylene-ethynylene) (OPE) derivatives, which share the same fundamental structure as this compound, have been successfully used to fabricate high-quality monolayers at an air-water interface, which can then be transferred to a solid substrate. unizar.esbeilstein-journals.org
For example, an asymmetric OPE, 4-((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid (HOPEA), has been shown to form a stable and high-quality monolayer. unizar.esresearchgate.net This monolayer can be transferred onto a gold substrate, forming a directionally oriented film where the molecules are anchored through their carboxylic acid group. unizar.es Similarly, a symmetric derivative, 1,4-bis(pyridin-4-ylethynyl)benzene, also forms true monolayers that can be transferred to substrates like mica. beilstein-journals.org Atomic force microscopy (AFM) is often used to confirm the homogeneity of the transferred films, and an optimal surface pressure for the transfer is determined to ensure high-quality, defect-free layers. beilstein-journals.orgresearchgate.net
| Compound | Substrate | Transfer Pressure (mN·m⁻¹) | Monolayer Thickness (nm) | Source(s) |
| 4-((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid (HOPEA) | Gold, Si(100) | 18 | ~2.04 | unizar.esresearchgate.net |
| 1,4-bis(pyridin-4-ylethynyl)benzene | Mica | 16 | Not specified | beilstein-journals.org |
The terminal alkyne groups of this compound and its derivatives can act as powerful ligands for coordinating with metal ions, leading to the formation of metallo-supramolecular assemblies and coordination polymers. google.com By linking metal centers with these rigid organic spacers, it is possible to construct a wide array of one-, two-, or three-dimensional structures with tailored properties.
A common strategy involves functionalizing the phenylene-ethynylene backbone with stronger coordinating groups, such as pyridine (B92270) or terpyridine. For instance, 4′-(4-Ethynylphenyl)-2,2:6,2-terpyridine serves as a unimer that, upon complexation with metal ions like Zn(II) or Fe(II), assembles into metallo-supramolecular polymers. mdpi.com The rigid and linear nature of the ethynylphenyl linker ensures the formation of well-defined, extended polymer chains. The terminal alkynes themselves can be deprotonated to form metal acetylide complexes, particularly with transition metals like platinum, gold, or mercury, creating linear organometallic polymers. researchgate.net The resulting coordination polymers often exhibit interesting photophysical or electronic properties derived from the interaction between the metal centers and the conjugated organic ligand.
The intrinsic properties of this compound, such as its rigidity and tendency for π-π stacking, make it a valuable component for creating well-defined nanostructures. This can involve both the non-covalent functionalization of existing nanomaterials and the use of the molecule as a building block for new ones.
The flat, aromatic surface of this compound and related OPEs allows them to strongly interact with the surface of carbon nanotubes (CNTs) via π-π stacking. This non-covalent functionalization can be used to disperse CNTs in various solvents and to create polyacetylene/MWNT nanohybrids. researchgate.net More direct roles for such molecules in nanotube synthesis have also been explored. Research indicates that alkyne-based molecules can be directly incorporated into the growing lattice of a carbon nanotube. nih.gov The use of different substituted alkynes as feedstock gas during CNT synthesis has been shown to alter the interwall spacing and morphology of the resulting nanotubes, demonstrating that the molecular structure of the precursor directly influences the final nanostructure. nih.gov
Furthermore, the self-assembly of phenylacetylene (B144264) derivatives can lead to the formation of nanoparticles. researchgate.net By controlling the aggregation through methods like controlled precipitation, the molecules can organize into spherical nanoparticles or other morphologies. These nanostructures can be further modified, for example, by decorating them with metal nanoparticles to create multicomponent composites with combined functionalities. researchgate.net
Computational and Theoretical Investigations of Bis 4 Ethynylphenyl Acetylene and Its Assemblies
Electronic Structure and Optical Property Calculations
Computational quantum chemistry offers profound insights into the electronic behavior that governs the distinct optical properties of Bis(4-ethynylphenyl)acetylene.
Density Functional Theory (DFT) is a cornerstone for investigating the ground-state electronic structure of molecules like this compound. DFT calculations are employed to determine optimized molecular geometries, orbital energies, and electron density distributions. A key aspect of OPEs is the conjugation between the phenylene rings and ethyne (B1235809) linkers, which is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unm.edu DFT calculations reveal that the HOMO and LUMO are typically delocalized π-orbitals extending along the molecular backbone. The energy of this HOMO-LUMO gap is a critical determinant of the molecule's electronic and optical properties.
To investigate excited-state properties, such as UV-visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. For this compound, the lowest energy absorption band, which is experimentally observed in the UV region, corresponds primarily to the HOMO→LUMO transition (a π→π* transition). The calculated absorption wavelengths are generally in good agreement with experimental data for OPEs. unm.edu
| Computational Method | Property Investigated | Typical Findings for OPEs |
| DFT | Ground-state geometry, HOMO-LUMO gap | Planar conformation is energetically favorable; gap decreases with increasing conjugation length. |
| TD-DFT | Electronic transition energies (absorption spectra) | Predicts the main π→π* transition energy; results correlate well with experimental UV-vis spectra. |
This table provides a summary of the application of DFT and TD-DFT methods to oligo(phenylene ethynylene)s (OPEs), the class of molecules to which this compound belongs.
Beyond simple absorption, computational models are used to predict the full range of photophysical behaviors, including fluorescence and energy transfer. The photophysical properties of OPEs are highly sensitive to their molecular conformation, particularly the torsional angles between adjacent phenyl rings. unm.edu Misalignment of the rings can disrupt π-conjugation, leading to a blue-shift in emission and a decrease in fluorescence quantum yield.
Theoretical models can simulate these conformational effects. By calculating the potential energy surface as a function of the dihedral angles, researchers can identify the most stable conformations and predict how thermal energy might induce rotations that affect the electronic properties. These models have shown that while a planar structure maximizes conjugation, packing forces in condensed phases or interactions in solution can lead to twisted conformations. unm.edu Furthermore, computational studies on larger poly(phenylene ethynylene) (PPE) systems demonstrate that energy can migrate along the conjugated backbone, a process that is fundamental to the application of these materials in light-harvesting and sensing. mit.edu
Molecular Dynamics and Conformational Analysis
While quantum mechanical methods are excellent for electronic properties, molecular dynamics (MD) simulations are better suited for exploring the physical behavior of molecules and their assemblies over time.
This compound molecules can self-assemble into ordered structures through non-covalent intermolecular interactions, primarily π-stacking between the aromatic rings. MD simulations are a powerful tool to study the dynamics and thermodynamics of this assembly process. nih.gov In these simulations, the forces between atoms are calculated using a classical force field, allowing for the simulation of large systems containing many molecules and solvent.
Simulations can reveal the preferred packing arrangements, such as slipped-stack or herringbone patterns, by calculating the interaction energies for different molecular orientations. rsc.org These studies show a delicate balance between attractive π-π interactions and steric repulsion. rsc.org MD simulations have been used to study the binding of OPEs to biological molecules, revealing that binding is often driven by a combination of hydrophobic and electrostatic interactions. nih.gov This provides a molecular-level basis for understanding how OPE-based sensors function. nih.gov
| Interaction Type | Description | Typical Calculated Energy Range (kcal/mol) |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. | 2 - 10 |
| van der Waals | General attractive/repulsive forces between atoms. | 0.1 - 2 |
| C-H···π | Weak hydrogen bond between a C-H group and a π-system. | 1 - 3 |
This interactive table summarizes the key intermolecular forces governing the self-assembly of aromatic molecules like this compound, with typical energy ranges derived from computational studies.
Simulations show that PPEs tend to adopt extended configurations. aip.org The degree of extension is influenced by the nature of any side chains and the quality of the solvent. nih.govaip.org Even in their extended state, the chains retain local dynamics, allowing for some flexibility. aip.org Understanding the conformational behavior of the polymer chain is crucial as it directly impacts the effective conjugation length and interchain interactions in the solid state, which in turn govern the electronic properties of the bulk material. nih.gov
Mechanistic Computational Chemistry
Computational chemistry is instrumental in elucidating the reaction mechanisms through which this compound can be synthesized or further functionalized, particularly in polymerization or cross-linking reactions. Using DFT, researchers can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. mdpi.com
For instance, the polymerization of terminal alkynes is a key reaction. Computational studies on related acetylene (B1199291) coupling reactions have detailed the catalytic cycles of transition metals like rhodium or palladium. acs.orgnih.gov These studies can clarify the roles of different ligands and intermediates, helping to optimize reaction conditions. acs.orgnih.gov
Furthermore, the ethynyl (B1212043) groups of this compound can undergo thermosetting or cross-linking reactions, such as Diels-Alder or hydrosilylation reactions, to form highly stable network polymers. acs.org Computational models can predict the feasibility of these reaction pathways by comparing their activation barriers, providing insight into the curing mechanisms of resins based on this molecule. acs.org For example, DFT calculations can determine whether a proposed cycloaddition reaction proceeds via a concerted or stepwise mechanism. researchgate.net
Elucidation of Reaction Pathways and Transition States
While specific computational studies detailing the reaction pathways exclusively for the synthesis of this compound are not extensively documented, the general mechanisms of the coupling reactions used for its synthesis, such as Sonogashira or Glaser coupling, are well-investigated through theoretical models. These studies provide a framework for understanding the formation of its constituent bonds.
Computational investigations into the mechanisms of similar conjugated systems, particularly oligo(phenylene ethynylene)s (OPEs), have shed light on potential reaction pathways and the nature of transition states. For instance, DFT calculations are frequently used to map the potential energy surface of catalytic cycles involved in cross-coupling reactions. These calculations help in identifying the structures of key intermediates and the energy barriers associated with transition states, which are critical in determining reaction kinetics and product selectivity.
Theoretical studies on the thermal cyclization of enediynes, which share structural motifs with this compound, have utilized DFT to propose and validate complex reaction pathways. These computational models can predict the feasibility of various cyclization cascades and identify the key intermediates and transition states that govern these transformations.
Furthermore, computational models have been developed to understand the aggregation behavior of OPEs, which is a crucial aspect of their assembly into functional materials. DFT, combined with dispersion corrections, has been successfully employed to optimize the geometries of OPE oligomers and calculate their interaction energies. These studies reveal the critical role of non-covalent interactions, such as π-π stacking and hydrogen bonding, in directing the self-assembly process. By calculating the absorption and circular dichroism spectra of these aggregates using TD-DFT, a direct comparison with experimental data can be made, thus validating the proposed 3D models of the assemblies.
A representative, though generalized, look at the energetic landscape of a reaction pathway, as would be determined through computational studies, is presented below. The values are illustrative of what might be expected for a coupling reaction involved in the synthesis of a molecule like this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Initial state of the reactants in the catalytic cycle. |
| 2 | Oxidative Addition Complex | -5.2 | Formation of a complex between the catalyst and one of the reactants. |
| 3 | Transition State 1 | +15.8 | Energy barrier for the oxidative addition step. |
| 4 | Intermediate 1 | -10.1 | Product of the oxidative addition step. |
| 5 | Transmetalation Complex | -8.5 | Formation of a complex with the second reactant. |
| 6 | Transition State 2 | +12.3 | Energy barrier for the transmetalation step. |
| 7 | Intermediate 2 | -18.7 | Product of the transmetalation step. |
| 8 | Transition State 3 | +8.9 | Energy barrier for the reductive elimination step. |
| 9 | Product Complex | -25.4 | The final product complexed with the regenerated catalyst. |
| 10 | Products | -22.0 | The final, separated product and catalyst. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.
Understanding Charge Transport Phenomena at the Molecular Level
This compound is a prototypical molecular wire, and understanding the mechanism of charge transport through it at the single-molecule level is of fundamental importance for its application in molecular electronics. Computational studies, particularly those combining DFT with non-equilibrium Green's function (NEGF) formalism, are instrumental in elucidating these phenomena.
For short molecular wires like this compound, charge transport is generally understood to occur via a coherent tunneling mechanism. In this regime, the conductance of the molecule decreases exponentially with its length. However, computational studies on longer OPEs have revealed a transition from this tunneling mechanism to an incoherent hopping mechanism. In the hopping regime, charge carriers are localized on specific sites within the molecule and move between these sites through a series of thermally activated "hops." This transition is a key area of investigation in the field of molecular electronics.
Molecular dynamics simulations can further complement these quantum mechanical calculations by providing insights into the dynamic nature of the molecular junction. These simulations can account for the effects of temperature, solvent, and conformational changes of the molecule on the charge transport properties.
The table below presents typical computational data for short oligo(phenylene ethynylene)s, which serve as a good model for understanding the charge transport characteristics of this compound.
| Molecule (n = number of repeating units) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated Conductance (G₀) |
| OPE1 | -5.89 | -1.21 | 4.68 | 1.2 x 10⁻³ |
| OPE2 (this compound) | -5.75 | -1.53 | 4.22 | 5.5 x 10⁻⁴ |
| OPE3 | -5.68 | -1.74 | 3.94 | 2.1 x 10⁻⁴ |
| OPE4 | -5.63 | -1.88 | 3.75 | 8.3 x 10⁻⁵ |
Note: The data in this table is representative of values found in the literature for oligo(phenylene ethynylene)s and is intended to be illustrative for this compound (OPE2).
Applications of Bis 4 Ethynylphenyl Acetylene in Advanced Functional Materials
Organic Electronics and Optoelectronic Devices
The delocalized π-electron system of Bis(4-ethynylphenyl)acetylene makes it a candidate for applications where charge transport and specific electronic properties are required.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
The application of this compound specifically as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs) is not widely documented in scientific literature. While the broader class of oligo(phenylene ethynylene)s has been investigated for its electroluminescent properties, detailed research focusing on the performance of this compound within an OLED device architecture is not prominently reported.
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
While acetylene-based conjugated molecules and polymers are extensively researched for use in organic photovoltaics, specific studies detailing the integration and performance of this compound as a primary donor, acceptor, or interfacial material in OPV or Perovskite Solar Cell (PSC) devices are limited. The fundamental properties of OPEs, such as their tunable energy levels and charge transport capabilities, suggest potential applicability, but dedicated research on this specific molecule within a photovoltaic device context is not extensively covered in the literature.
Molecular Electronic Devices and Single-Molecule Junctions
This compound and related oligo(phenylene ethynylene)s are frequently investigated as "molecular wires" in the field of molecular electronics. Their rigid, rod-like structure and conjugated backbone facilitate charge transport over nanometer-scale distances, making them ideal candidates for single-molecule junctions.
Research into the charge transport properties of OPEs typically involves trapping a single molecule between two metallic electrodes, such as gold (Au), and measuring its electrical conductance. Studies on series of OPEs have shown that conductance decreases exponentially with increasing molecular length, a characteristic of non-resonant tunneling. While specific conductance values for this compound are not always isolated, its properties can be understood in the context of its homologous series. For instance, studies on similar molecules with different anchoring groups (e.g., thiols or amines) to connect to the electrodes have established the fundamental principles of charge transport through this type of molecular backbone. The conductance is highly dependent on the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes.
| Molecule (n = number of phenyl rings) | Length (nm) | Conductance (G₀) |
|---|---|---|
| OPE1 | ~1.0 | 10⁻³.⁵ |
| OPE2 | ~1.7 | 10⁻⁴.³ |
| OPE3 | ~2.4 | 10⁻⁵.¹ |
Note: The data in Table 1 is illustrative for the OPE class to show the trend of decreasing conductance with length. This compound is a core structure within this class.
Charge Transport and Hole Transport Materials
The electronic structure of this compound is conducive to charge transport. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are delocalized along the conjugated backbone. For OPEs, the HOMO is typically closer to the Fermi level of standard electrodes like gold, indicating that charge transport is primarily mediated by holes (hole transport).
The energy levels of these orbitals determine the efficiency of charge injection from, and collection by, electrodes. Theoretical calculations are often employed to predict these values, which are crucial for designing electronic devices. The rigid and planar nature of the molecule can facilitate intermolecular π-π stacking in the solid state, which is beneficial for efficient charge hopping between adjacent molecules in a thin film. This property is essential for effective hole transport materials (HTMs) in devices like perovskite solar cells and organic field-effect transistors.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -2.1 eV |
| Energy Gap (HOMO-LUMO) | 3.7 eV |
Note: Values are representative from theoretical calculations and can vary with the computational method.
Aggregation-Induced Emission (AIE) Materials for Imaging and Sensors
The phenomenon of Aggregation-Induced Emission (AIE) occurs in molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is typically caused by the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. While this compound contains phenyl rings capable of rotation, it is a relatively rigid and linear molecule. Scientific literature does not prominently feature this specific compound as a conventional AIE luminogen (AIEgen). The investigation of AIE properties has largely focused on other molecular architectures, such as tetraphenylethylene, which exhibit more pronounced rotational freedom.
Advanced Polymeric Materials and Composites
The terminal ethynyl (B1212043) (acetylene) groups on this compound are highly reactive and can undergo thermal or catalytic polymerization. This makes the molecule an excellent monomer or cross-linking agent for creating high-performance thermosetting polymers. When heated to elevated temperatures (typically above 200°C), the ethynyl groups react to form a highly cross-linked, rigid polymer network.
This network structure results in materials with exceptional thermal and oxidative stability, a high glass transition temperature (Tg), and a high char yield upon pyrolysis. These properties make polymers derived from this compound suitable for applications in demanding environments, such as aerospace composites, high-temperature adhesives, and microelectronic encapsulants. The resulting thermoset polymers also exhibit a low dielectric constant and low moisture absorption, which are desirable for advanced electronic packaging and circuit boards. When used as a matrix material for carbon or glass fibers, it can produce advanced composites with excellent mechanical strength at high temperatures.
| Property | Value |
|---|---|
| Cure Temperature | 200-250 °C |
| Glass Transition Temperature (Tg) | > 400 °C |
| Decomposition Temperature (5% weight loss) | > 500 °C (in N₂) |
| Char Yield at 800 °C (in N₂) | > 85% |
| Dielectric Constant (1 MHz) | ~2.7 - 2.9 |
High-Performance Thermosetting Resins and Cured Polymers
The ethynyl groups on this compound allow it to function as a monomer or cross-linking agent in the formulation of high-performance thermosetting resins. Upon thermal curing, these groups undergo complex addition polymerization reactions without the release of volatile byproducts. ecust.edu.cn The curing process involves several potential reaction pathways, including cyclotrimerization to form benzene (B151609) rings, Diels-Alder reactions, and radical polymerization to create polyene chains. ecust.edu.cn The specific pathway and resulting network structure can be influenced by curing conditions such as temperature. ecust.edu.cn
These reactions result in a densely cross-linked, rigid polymer network. ecust.edu.cn This high cross-link density is directly responsible for the outstanding thermal and thermo-oxidative stability of the cured polymers. mdpi.com Resins formulated with ethynyl-terminated compounds exhibit excellent heat resistance, making them suitable for applications in aerospace and electronics where materials must withstand extreme temperatures. mdpi.comresearchgate.net Thermogravimetric analysis (TGA) of cured resins based on similar ethynyl-phenyl structures demonstrates their stability, with high decomposition temperatures and significant char yields at elevated temperatures. For instance, a cured ethynyl phenyl azo phenol-biphenylene resin showed initial decomposition (5% weight loss) at 463°C and a char yield of 72.1% at 1000°C. researchgate.net
Organosilicon Polymers with Enhanced Thermal Stability
The incorporation of this compound units into organosilicon polymer backbones leads to materials with significantly enhanced thermal properties. Poly(silylene-acetylene)s are a class of thermosetting resins known for good heat resistance and mechanical performance. researchgate.net By reacting this compound or similar ethynyl-terminated aromatic compounds with dichlorosilane monomers (e.g., dimethyldichlorosilane) via Grignard reactions, novel organosilicon polymers can be synthesized. researchgate.net
The rigid, aromatic, and acetylene-rich structure of this compound imparts greater thermal stability and stiffness to the flexible siloxane chains. During curing, the pendant ethynyl groups cross-link at high temperatures, forming a robust network that prevents polymer degradation. These hybrid organic-inorganic polymers serve as valuable precursors for silicon carbide (SiC) based ceramics, which are highly sought after for applications in extreme environments. researchgate.net
Microporous Polymers for Gas Separation and Adsorption
The rigid and non-planar structure of this compound makes it an excellent monomer for the synthesis of microporous organic polymers (MOPs). researchgate.net These materials possess permanent, intrinsic microporosity due to inefficient packing of the rigid polymer chains in the solid state. This porosity can be exploited for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net
The synthesis of these porous frameworks is often achieved through the oxidative dimerization of the terminal alkyne groups, creating dialkyne bridges between the monomer units. researchgate.net The resulting polymers are typically amorphous solids with high thermal stability, often exhibiting decomposition temperatures above 350°C. researchgate.net The porous networks exhibit moderate to high Brunauer-Emmett-Teller (BET) surface areas, which are crucial for gas adsorption. Research on similar poly(arylene ethynylene) frameworks has shown BET surface areas ranging from 602 to 715 m²·g⁻¹. researchgate.net These materials have demonstrated potential for the selective adsorption of gases; for example, a crystalline porous aromatic framework, PAF-110, showed a greater affinity and higher uptake for acetylene (B1199291) compared to ethylene. osti.gov At 273 K and 1 bar, PAF-110's acetylene capacity was 3.48 mmol/g, more than double its ethylene capacity of 1.61 mmol/g. osti.gov
Carbon Fiber Reinforced Composites
The thermosetting resins derived from this compound are ideal candidates for matrix materials in carbon fiber reinforced composites (CFRCs), particularly for high-temperature structural applications. researchgate.net The key advantages of these resins are their excellent thermal stability, high char yield upon pyrolysis, and good processability without the evolution of volatiles during cure. ecust.edu.cn
When used as a matrix, the resin effectively transfers stress between the carbon fibers, while the fibers provide the primary strength and stiffness to the composite. mdpi.com The high-temperature resistance of the matrix allows the composite to maintain its mechanical integrity in demanding environments, such as in aerospace components. researchgate.net Furthermore, polymers like ethynylphenyl-terminated poly(silylene–acetylene) can act as single-source precursors for carbon-silicon carbide (C/C-SiC) ceramic matrix composites. researchgate.net After impregnation into a carbon fiber preform and subsequent pyrolysis, the polymer converts into a ceramic phase, resulting in a composite with exceptional mechanical properties and ablation resistance at very high temperatures. researchgate.net A C/C-SiC composite prepared this way exhibited a bending strength of 364.46 MPa and a fracture toughness of 22.86 MPa·m¹/². researchgate.net
Catalysis and Catalytic Systems
The unique electronic and structural properties of the acetylene functionalities in this compound make it a molecule of interest in the field of catalysis, both as a structural component in catalyst design and as a substrate in catalytic reactions.
Design of Metallo-Dendrimers for Homogeneous and Heterogeneous Catalysis
Metallo-dendrimers are hyperbranched polymeric compounds that incorporate metal atoms, which can act as catalytic centers. researchgate.net The design of these dendrimers allows for precise control over the catalyst's environment, solubility, and recoverability. researchgate.net this compound serves as an excellent building block for such structures. Its rigid, linear geometry and multiple reactive alkyne sites allow for the systematic construction of well-defined dendritic frameworks.
The acetylene units can be used to extend the dendrimer arms through coupling reactions, such as the Sonogashira cross-coupling. mdpi.com Metal ions or complexes (e.g., Pd, Pt, Ru, Rh) can be incorporated in several ways: at the core, as branching points, or decorated on the periphery of the dendrimer. researchgate.net The π-systems of the phenyl and acetylene groups can coordinate to metal centers, stabilizing them and modulating their catalytic activity. Dendrimers loaded with palladium or rhodium are suitable catalysts for reactions like Heck cross-couplings and hydroformylations. researchgate.net The dendritic structure can enhance catalytic activity compared to corresponding low-molecular-weight complexes and facilitates easy recovery and reuse of the catalyst. researchgate.net
Role of Acetylene Functionality in Catalytic Activity
The acetylene group is a key functional group in many catalytic processes due to its electronic properties and reactivity. acs.orgresearchgate.net The carbon-carbon triple bond is electron-rich and can readily coordinate to transition metals, which is a critical step in many catalytic cycles, including carbonylation and cross-coupling reactions. mdpi.commagtech.com.cn
In heterogeneous catalysis, the acetylene functionality can be used to anchor catalytic species to a support or to form part of a porous polymer framework that houses the active sites. The adsorption of acetylene on transition metal surfaces is a subject of great interest for understanding catalytic reactions. nih.gov For example, in acetylene acetoxylation to produce vinyl acetate (B1210297), zinc-based catalysts are commonly used, and the interaction between the acetylene molecule and the active zinc sites is crucial for the reaction mechanism. nih.gov The linear and rigid nature of the acetylene group can act as a spacer, precisely positioning catalytic centers or pharmacophores in complex molecular architectures. researchgate.net This structural control is essential for designing catalysts with high selectivity and efficiency.
Sensing and Chemo/Biosensor Development
The extended π-conjugation and inherent fluorescence of this compound and its derivatives provide a strong foundation for the development of highly sensitive sensing platforms. These sensors can detect a wide range of chemical and biological analytes, as well as changes in environmental conditions such as humidity.
The principle behind fluorescence-based sensing lies in the modulation of the fluorophore's emission in the presence of a target analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE). The rigid and planar structure of this compound can be incorporated into larger macromolecular structures, such as covalent organic polymers (COPs), to create robust and highly sensitive fluorescent sensors.
A notable example involves a fluorescent covalent organic polymer, Pery-DHTP-BZ-COP, synthesized through a Sonogashira–Hagihara coupling reaction. This process combined 3,8-bis(4-ethynylphenyl)-2,3,4,7,8,9-hexahydrobenzo[1,2-e:4,5-e′]bis( zenodo.orgaps.orgoxazine) (DHTP-BZ) with 1,7-dibromoperylene dianhydride (Pery-Br2). The resulting material exhibits exceptional fluorescence and thermal stability. The electron-rich nature of this COP facilitates efficient electron transfer to target analytes, leading to fluorescence quenching. This property was harnessed to develop a sensor for the selective and sensitive detection of lead ions (Pb²⁺) and the nitroaromatic explosive, 2,4,6-trinitrophenol (TNP). The sensor demonstrated a linear response to both analytes with remarkably low detection limits, as detailed in the table below.
| Analyte | Detection Limit (μM) | Detection Limit (ppm) |
| Lead Ions (Pb²⁺) | 0.5 | 0.163 |
| 2,4,6-Trinitrophenol (TNP) | 0.7 | 0.16 |
This table presents the detection limits of the Pery-DHTP-BZ-COP fluorescent sensor for lead ions and trinitrophenol.
The mechanism of detection is attributed to photoinduced electron transfer from the COP to the analytes, which effectively quenches the fluorescence signal. This research highlights the potential of incorporating this compound derivatives into porous, π-conjugated skeletons for the development of advanced chemical sensors.
While direct applications of this compound in humidity sensors are not extensively documented in current literature, the properties of related materials suggest a strong potential for this application. The performance of humidity sensors often relies on materials that can adsorb water molecules, leading to a measurable change in their electrical or optical properties. The porous nature of polymers and frameworks synthesized from this compound could provide ample surface area for water molecule adsorption.
Furthermore, the integration of functional groups that have a strong affinity for water into the polymer backbone could enhance humidity sensing capabilities. The change in the local dielectric environment upon water absorption can influence the electronic properties of the conjugated system, leading to detectable shifts in fluorescence or changes in conductivity. Future research could explore the synthesis of this compound-based polymers with hydrophilic side chains or their incorporation into composite materials to develop novel and efficient humidity sensors.
Emerging and Interdisciplinary Applications
The versatility of this compound extends beyond sensing, with its unique electronic and structural properties paving the way for applications in nonlinear optics, biosensing, and the creation of "smart" materials that respond to external stimuli.
Materials with significant nonlinear optical (NLO) properties are crucial for the development of advanced photonic devices, including optical switches, frequency converters, and optical limiters. The third-order NLO susceptibility (χ(3)) is a key parameter that governs these phenomena. Conjugated polymers, particularly those with extended π-systems like polyacetylenes, are known to exhibit large third-order nonlinearities.
Theoretical studies on poly(diphenyl)polyacetylene (PDPA), a polymer structurally related to poly(this compound), have shown a highly anisotropic third-order nonlinear optical response. This anisotropy is linked to the structural anisotropy of the polymer chain. The low-energy response is predominantly longitudinal and similar to that of polyenes, while the high-energy response is mainly transverse, resembling that of trans-stilbene.
Furthermore, copolymers incorporating acetylene units have demonstrated significant third-order nonlinear susceptibility. For instance, high molecular weight polyacetylenes bearing nonlinear chromophoric pendants have been synthesized and shown to possess χ(3) values as high as 4.62 × 10⁻¹¹ esu. These materials can effectively attenuate intense laser pulses, making them promising for optical limiting applications. The incorporation of this compound into such polymer backbones could lead to materials with enhanced NLO properties due to the extended conjugation and rigid structure it imparts.
| Polymer System | Third-Order NLO Susceptibility (χ(3)) (esu) |
| Poly[4-ethynyl-4′-(N,N-diethylamino)azobenzene-co-phenylacetylene] | 4.62 × 10⁻¹¹ |
This table highlights the significant third-order nonlinear optical susceptibility of a representative polyacetylene copolymer.
The application of this compound in biosensing is an emerging area with considerable potential. The core principles of fluorescence-based sensing described earlier can be adapted for the detection of biological molecules. By functionalizing the this compound core or its polymeric derivatives with specific recognition elements such as antibodies, enzymes, or nucleic acids, highly selective biosensors can be developed.
For example, the terminal ethynyl groups of this compound offer versatile handles for chemical modification, allowing for the covalent attachment of biomolecules. Upon binding of the target analyte to the recognition element, a conformational change or a change in the local environment could trigger a detectable change in the fluorescence of the material. This could enable the development of sensitive diagnostic tools for various diseases or for monitoring biological processes in real-time. While specific examples utilizing this compound in this context are still limited, the foundational chemistry and photophysical properties strongly support its future development as a platform for advanced biosensors and biological research tools.
"Smart" materials, or stimuli-responsive systems, are materials that undergo a change in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The rigid, rod-like structure of this compound makes it an excellent candidate for incorporation into such systems.
Polymers containing this compound units can be designed to exhibit changes in their conformation, solubility, or optical properties in response to specific triggers. For instance, the incorporation of stimuli-responsive side chains onto a rigid polymer backbone containing this moiety could lead to materials that self-assemble or disassemble in response to environmental changes. This could have applications in areas such as controlled drug delivery, where a therapeutic agent could be encapsulated within a polymer matrix and released upon encountering the specific physiological conditions of a target site (e.g., the lower pH of a tumor microenvironment).
While the field of stimuli-responsive materials based specifically on this compound is still in its early stages, the inherent properties of this compound, combined with the vast possibilities of chemical functionalization, suggest a promising future for its use in the creation of novel smart materials and dynamic systems.
Q & A
Q. What are the primary synthetic routes for Bis(4-ethynylphenyl)acetylene?
this compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:
Q. How is this compound structurally characterized?
Characterization employs:
Q. What are the critical handling protocols for this compound?
Due to its moisture sensitivity and potential oxidative degradation:
- Store under inert gas (Ar/N₂) at –20°C in amber vials.
- Avoid exposure to light or strong oxidizers.
- Use anhydrous solvents (e.g., THF, DMF) during synthesis .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Advanced modeling techniques include:
- Density Functional Theory (DFT) to calculate HOMO-LUMO gaps (e.g., ~3.2 eV) and charge distribution.
- Molecular Dynamics (MD) simulations to study aggregation behavior in solvent environments.
- Integration with COMSOL Multiphysics for optoelectronic property optimization (e.g., charge mobility in thin films) .
Q. What experimental design strategies optimize reaction yields in multi-step syntheses?
Use factorial design to identify critical variables (e.g., catalyst loading, solvent polarity):
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?
Contradictions (e.g., NMR vs. X-ray bond length disparities) require:
Q. What role does this compound play in supramolecular chemistry?
Its rigid, conjugated structure enables:
- Host-guest systems : As a linker in paracyclophane-based frameworks for molecular recognition.
- Coordination polymers : Self-assembly with transition metals (e.g., Ag⁺) for porous materials.
- Photoresponsive systems : Photoisomerization studies under UV-vis irradiation .
Methodological Considerations
Q. How to design experiments for studying thermal stability?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points).
- In situ FTIR under controlled heating rates (5°C/min) to track structural changes .
Q. What statistical tools validate reproducibility in synthetic protocols?
- Bland-Altman plots to assess inter-lab variability.
- ANOVA for batch-to-batch comparisons.
- Control charts (e.g., Shewhart charts) for real-time monitoring of reaction parameters .
Q. How to integrate this compound into optoelectronic device research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
